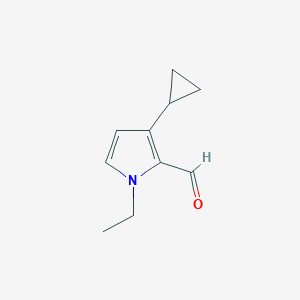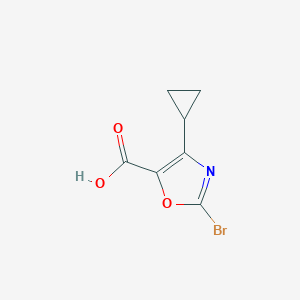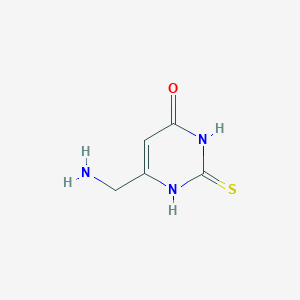
(3-Methylpent-1-yn-3-yl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpent-1-yn-3-yl)(propyl)amine is a chemical compound with the molecular formula C9H17N. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes both an alkyne and an amine functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpent-1-yn-3-yl)(propyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpent-1-yn-3-amine with propyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acid chlorides
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Various substituted amines
Scientific Research Applications
(3-Methylpent-1-yn-3-yl)(propyl)amine has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving amine groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Methylpent-1-yn-3-yl)(propyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a ligand for enzymes and receptors, influencing biochemical pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
3-Methylpent-1-yn-3-amine: Shares a similar structure but lacks the propyl group, making it less versatile in certain synthetic applications.
3-Methyl-1-pentyn-3-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: (3-Methylpent-1-yn-3-yl)(propyl)amine’s combination of an alkyne and an amine group, along with the propyl substituent, provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of complex molecules in various fields of research and industry .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-methyl-N-propylpent-1-yn-3-amine |
InChI |
InChI=1S/C9H17N/c1-5-8-10-9(4,6-2)7-3/h2,10H,5,7-8H2,1,3-4H3 |
InChI Key |
ZGFQEBHGKYBFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)

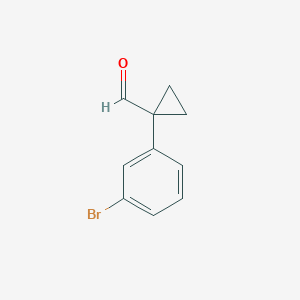

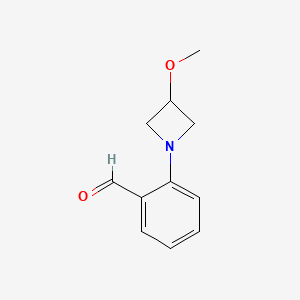
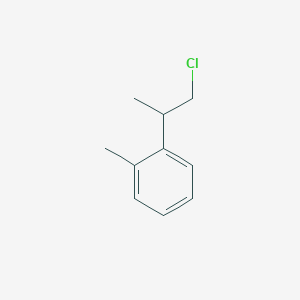
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
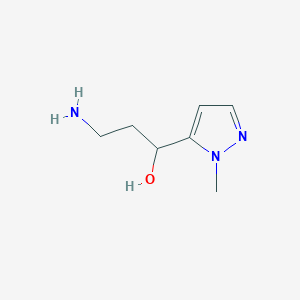
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)

